2-butyl-5,6-dihydro-4H-cyclopenta[b]thiophene
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Overview
Description
2-butyl-5,6-dihydro-4H-cyclopenta[b]thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-5,6-dihydro-4H-cyclopenta[b]thiophene can be achieved through various methods. One common approach involves the cyclization of a suitable precursor under specific conditions. For example, the reaction of cyclopentanone with sulfur and a butyl-substituted reagent in the presence of a base can yield the desired compound . The reaction is typically carried out in a solvent such as methanol, and the mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. High-speed vibration milling (HSVM) and other advanced techniques can be employed to optimize the yield and purity of the compound . The use of environmentally friendly catalysts and solvent-free conditions can also be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-butyl-5,6-dihydro-4H-cyclopenta[b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups .
Scientific Research Applications
2-butyl-5,6-dihydro-4H-cyclopenta[b]thiophene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-butyl-5,6-dihydro-4H-cyclopenta[b]thiophene involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid: Another thiophene derivative with similar structural features.
4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid: A related compound with additional hydrogenation on the benzene ring.
Uniqueness
2-butyl-5,6-dihydro-4H-cyclopenta[b]thiophene stands out due to its butyl substitution, which can influence its chemical reactivity and biological activity. This unique feature makes it a valuable compound for various applications and distinguishes it from other similar thiophene derivatives .
Properties
CAS No. |
117885-07-1 |
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Molecular Formula |
C11H16S |
Molecular Weight |
180.31 g/mol |
IUPAC Name |
2-butyl-5,6-dihydro-4H-cyclopenta[b]thiophene |
InChI |
InChI=1S/C11H16S/c1-2-3-6-10-8-9-5-4-7-11(9)12-10/h8H,2-7H2,1H3 |
InChI Key |
XOHYMBXUCJAVQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(S1)CCC2 |
Origin of Product |
United States |
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